molecular formula C15H9Cl2N3 B2393153 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 337924-11-5

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B2393153
CAS No.: 337924-11-5
M. Wt: 302.16
InChI Key: UPAQONOPJQXEDA-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two cyano groups at the 3 and 5 positions of the pyridine ring, along with two methyl groups at the 2 and 6 positions, and a dichlorophenyl group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with 2,6-dichlorobenzonitrile under specific conditions to introduce the dichlorophenyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano groups or other functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
  • 4-(2,6-Dichlorophenyl)-2,4-dimethylpyridine-3,5-dicarbonitrile
  • 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,4-dicarbonitrile

Uniqueness

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a member of the pyridine family, notable for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2C_{13}H_{10}Cl_2N_2. The structure consists of a pyridine ring substituted with two chlorine atoms on the phenyl group and two cyano groups at the 3 and 5 positions. This structural configuration is significant for its biological activity.

PropertyValue
Molecular Weight267.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives. The introduction of halogens (like chlorine) into the molecular structure has been correlated with enhanced antibacterial activity. For instance, compounds similar to this compound have shown significant efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

In a study evaluating a series of pyridine derivatives, it was found that those with dichloro substitutions demonstrated broader antibacterial spectra compared to their mono-substituted counterparts . The compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than clinically used antibiotics like ampicillin and rifampicin.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The tested derivatives displayed varying levels of cytotoxic effects on cancer cell lines and primary mammalian cells. Notably, some derivatives exhibited submicromolar activity against cancer cell lines while maintaining low toxicity against normal cells. This suggests a potential therapeutic window for further exploration in anticancer applications .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments conducted on various substituted pyridines revealed that those containing the dichloro substitution showed enhanced activity against both S. aureus and methicillin-resistant S. aureus (MRSA). The most potent compound in this series displayed an MIC of 0.5 µg/mL against MRSA .
  • Cytotoxicity Profile : In another study focusing on cytotoxicity, several pyridine derivatives were tested against human cancer cell lines. Compounds similar to our target compound showed IC50 values below 10 µM for certain cancer types while showing minimal effects on normal fibroblast cells .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialMIC ≤ 0.5 µg/mL (MRSA)
CytotoxicityIC50 < 10 µM (cancer cells)
Safety ProfileLow toxicity to normal cells

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAQONOPJQXEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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